2-Bromo-5-fluorophenylboronic acid
Overview
Description
2-Bromo-5-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C6H5BBrFO2 and a molecular weight of 218.82 g/mol . This compound is widely used in synthetic organic chemistry due to its versatility and reactivity. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluorophenylboronic acid can be synthesized through various methods. One common approach involves the bromodeboronation of 2-bromo-3-fluorobenzonitrile. This process typically requires the use of a palladium catalyst and a base under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorophenylboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions involving this compound.
Major Products Formed
Scientific Research Applications
2-Bromo-5-fluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond with an electrophilic partner . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are facilitated by the palladium catalyst .
Comparison with Similar Compounds
2-Bromo-5-fluorophenylboronic acid can be compared with other boronic acid derivatives, such as:
2-Fluorophenylboronic acid: Similar in structure but lacks the bromine atom, which can affect its reactivity and applications.
2-Bromo-4-fluorophenylboronic acid: Another closely related compound with different substitution patterns, leading to variations in reactivity and use.
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMJVDWOGDXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579012 | |
Record name | (2-Bromo-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959996-48-6 | |
Record name | (2-Bromo-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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